![molecular formula C10H21NO B2757072 [1-(1-Amino-2-methylpropyl)cyclopentyl]methanol CAS No. 1858992-65-0](/img/structure/B2757072.png)
[1-(1-Amino-2-methylpropyl)cyclopentyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(1-Amino-2-methylpropyl)cyclopentyl]methanol: is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . It is characterized by the presence of an amino group, a cyclopentyl ring, and a methanol group. This compound is used in various research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Amino-2-methylpropyl)cyclopentyl]methanol typically involves the reaction of cyclopentylmethanol with an appropriate amine under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for yield, purity, and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: [1-(1-Amino-2-methylpropyl)cyclopentyl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(1-Amino-2-methylpropyl)cyclopentyl]methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis reactions .
Biology: The compound is used in biological research to study its effects on cellular processes and its potential as a biochemical tool .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used as a precursor for the development of new drugs .
Industry: Industrially, the compound is used in the production of specialty chemicals and as a reagent in various chemical processes .
Mécanisme D'action
The mechanism of action of [1-(1-Amino-2-methylpropyl)cyclopentyl]methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopentyl ring provides a hydrophobic environment, which can affect the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- [1-(1-Amino-2-methylpropyl)cyclohexyl]methanol
- [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol
- [1-(1-Amino-2-methylpropyl)cycloheptyl]methanol
Uniqueness: [1-(1-Amino-2-methylpropyl)cyclopentyl]methanol is unique due to its specific ring size and the presence of both an amino group and a methanol group. This combination of functional groups and ring structure provides distinct chemical properties and reactivity compared to similar compounds .
Propriétés
IUPAC Name |
[1-(1-amino-2-methylpropyl)cyclopentyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-8(2)9(11)10(7-12)5-3-4-6-10/h8-9,12H,3-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHTUPDKPTWBLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1(CCCC1)CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,5-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2756991.png)
![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2756992.png)
![3-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2756993.png)
![ethyl 5-[(chloroacetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2756996.png)

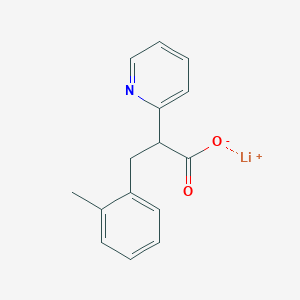
![1-[2-(3-Bromophenoxy)ethyl]-1h-imidazole hydrochloride](/img/structure/B2757000.png)
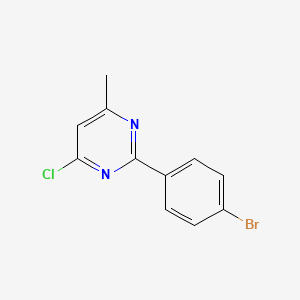
![N-({[(2-fluoroanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide](/img/structure/B2757003.png)
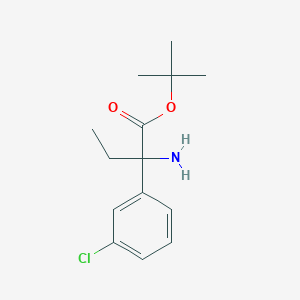
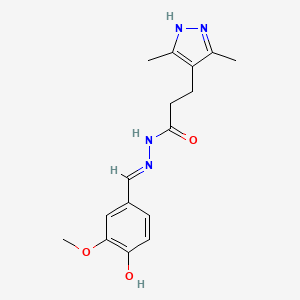
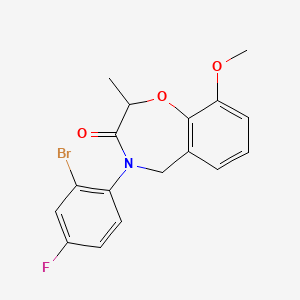
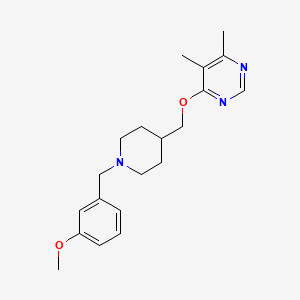
![4-[(E)-2-(4-nitrophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2757012.png)
